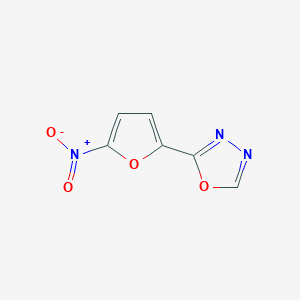![molecular formula C15H19NO3 B1420291 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid CAS No. 1094645-44-9](/img/structure/B1420291.png)
4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid
Übersicht
Beschreibung
The compound “4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains a butanoic acid group and a methoxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indole ring, a butanoic acid group, and a methoxyethyl group . The indole ring is a key structural component of many natural and synthetic molecules, including neurotransmitters, pharmaceuticals, and psychedelic substances .Chemical Reactions Analysis
Indole derivatives are known to participate in a variety of chemical reactions . They can act as nucleophiles in electrophilic substitution reactions, or as electrophiles in nucleophilic substitution reactions . The specific reactions that “4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid” can undergo would depend on the reaction conditions and the other reactants present.Wissenschaftliche Forschungsanwendungen
Urease Inhibition and Potential Therapeutic Agent
4-(1H-indol-3-yl)butanoic acid and its derivatives have been explored for their inhibitory potential against the urease enzyme. This study found the compounds to be potent inhibitors, suggesting their potential as valuable therapeutic agents in drug design programs. The compounds exhibited mild cytotoxicity towards cell membranes, indicating a degree of safety for therapeutic use (Nazir et al., 2018).
CXC Chemokine Receptor-2 Antagonists
Derivatives of 4-(2-arylindol-3-yl) butanoic acid, including 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid, have been identified as active CXC chemokine receptor-2 (CXCR2) antagonists. These compounds are proposed to be useful in treating a broad range of inflammatory diseases, showcasing their significance in the field of anti-inflammatory therapeutics (Expert Opinion on Therapeutic Patents, 2003).
Synthesis and Biological Activity
The compound and its derivatives have been synthesized and studied for their biological activities. For instance, one study focused on the synthesis and dual inhibition of α1-AR and 5α-reductase, highlighting its potential in managing conditions like benign prostatic hyperplasia (BPH). The study also noted the lack of cytotoxicity against human cells, which is crucial for pharmaceutical applications (Zeng et al., 2020).
Antitumor Activity
Research into 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid derivatives has also revealed moderate antitumor activities against various malignant tumor cells. This suggests its potential use in cancer therapy, with specific effectiveness noted against certain cancer cell lines (Horishny & Matiychuk, 2020).
Metal Complex Formation
Studies have also investigated the formation of metal complexes with 4-(1H-indol-3-yl)butanoic acid, examining their stability and thermodynamic properties. This research is significant for understanding the compound's interactions with metals, which could have implications in various fields, including materials science and biochemistry (Mubarak & El-Bindary, 2010).
Neuropsychotropic Activity
Indole-containing γ-aminobutyric acids, synthesized from 4-amino-3-indolylbutanoic acids, showed neuropsychotropic activity. This implies potential applications in treating neurological and psychiatric disorders, highlighting the compound's significance in neuropharmacology (Berestovitskaya et al., 2018).
Anti-Diabetic Potential
The compound has been investigated for its anti-diabetic properties through the inhibition of the α-glucosidase enzyme. This research is crucial for developing new therapeutic agents for diabetes management, indicating the compound's potential in endocrinology and metabolic diseases (Nazir et al., 2018).
Zukünftige Richtungen
Indole derivatives, including “4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid”, have potential for further exploration in various fields, including medicinal chemistry, due to their diverse biological activities . Future research could focus on elucidating the specific biological targets and mechanisms of action of this compound, as well as optimizing its physical and chemical properties for potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-[1-(2-methoxyethyl)indol-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-19-10-9-16-11-12(5-4-8-15(17)18)13-6-2-3-7-14(13)16/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQOUNNXUNJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)
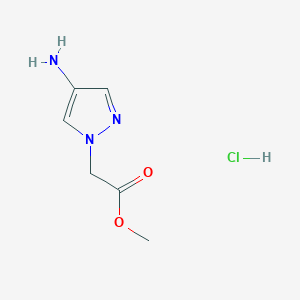

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)
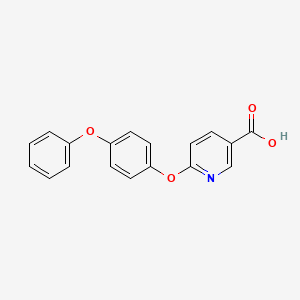

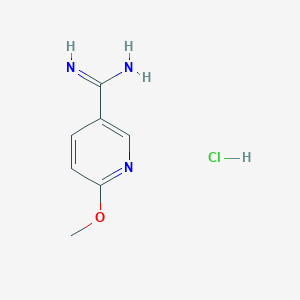
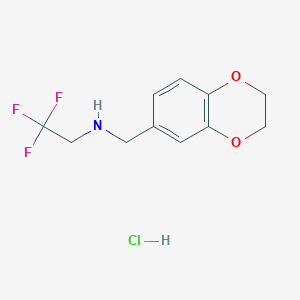
![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)
![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1420227.png)
